

Spectroscopic Data of Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl (E)-3-(1-pyrrolidinyl)crotonate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic protocols for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**. While detailed, publicly accessible raw spectroscopic data such as specific chemical shifts and peak intensities are limited, this document compiles the existing information from various sources to aid in the characterization and utilization of this compound.

Compound Identification and Physical Properties

Ethyl (E)-3-(1-pyrrolidinyl)crotonate is a biochemical reagent used in life science research. Its fundamental properties are summarized below.

Property	Value	Source
Chemical Name	Ethyl (E)-3-(1-pyrrolidinyl)crotonate	[1]
CAS Number	54716-02-8	[1]
Molecular Formula	C ₁₀ H ₁₇ NO ₂	[1][2]
Molecular Weight	183.25 g/mol	[1][2]
Appearance	Yellow to dark brown fused solid or clear liquid as melt	[3]
Purity (by GC)	>96.0%	[3]

Spectroscopic Data Summary

Detailed quantitative spectroscopic data for **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is not readily available in the public domain. Commercial databases may contain this information but require a subscription for access. A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is "consistent with structure," but does not provide the actual data[1].

Based on the known structure, the expected spectroscopic features are outlined below.

¹H NMR Spectroscopy (Predicted)

Protons	Chemical Shift (δ) Range (ppm)	Multiplicity	Integration
Vinyl H	4.5 - 5.5	Singlet	1H
-O-CH ₂ - (Ethyl)	3.9 - 4.2	Quartet	2H
Pyrrolidine N-CH ₂	3.0 - 3.5	Multiplet	4H
Allylic -CH ₃	2.0 - 2.5	Singlet	3H
Pyrrolidine -CH ₂ -CH ₂ -	1.7 - 2.1	Multiplet	4H
-CH ₃ (Ethyl)	1.1 - 1.4	Triplet	3H

¹³C NMR Spectroscopy (Predicted)

Carbon	Chemical Shift (δ) Range (ppm)
C=O (Ester)	165 - 175
Vinylic C-N	140 - 150
Vinylic C-CO	90 - 100
-O-CH ₂ - (Ethyl)	58 - 62
Pyrrolidine N-CH ₂	45 - 55
Pyrrolidine -CH ₂ -CH ₂ -	20 - 30
Allylic -CH ₃	15 - 25
-CH ₃ (Ethyl)	10 - 15

Infrared (IR) Spectroscopy (Predicted)

Functional Group	Characteristic Absorption (cm ⁻¹)
C=O (Ester)	1710 - 1740 (strong)
C=C (Alkene)	1640 - 1680 (medium)
C-N	1180 - 1360 (medium)
C-O (Ester)	1000 - 1300 (strong)

Mass Spectrometry (MS) (Predicted)

Ion	m/z	Description
[M] ⁺	183	Molecular Ion
[M-OC ₂ H ₅] ⁺	138	Loss of ethoxy radical
[M-COOC ₂ H ₅] ⁺	110	Loss of ethyl carboxylate radical

Experimental Protocols

Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate

A common method for the synthesis of enamines such as **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** involves the reaction of a β -ketoester with a secondary amine, often with azeotropic removal of water.

Reactants:

- Ethyl acetoacetate
- Pyrrolidine
- A suitable solvent for azeotropic distillation (e.g., toluene or benzene)
- An acid catalyst (optional, e.g., p-toluenesulfonic acid)

Procedure:

- Combine equimolar amounts of ethyl acetoacetate and pyrrolidine in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
- Add the solvent (e.g., toluene).
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
- Continue refluxing until the theoretical amount of water has been collected.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by vacuum distillation to yield **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**.

General Protocol for ^1H and ^{13}C NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO- d_6) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire a ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
- Acquire a ^{13}C NMR spectrum, which may require a larger number of scans due to the lower natural abundance and sensitivity of the ^{13}C nucleus. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

General Protocol for FT-IR Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
- Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

- Place the salt plate in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the clean, empty sample holder.

- Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

General Protocol for Mass Spectrometry

Sample Preparation:

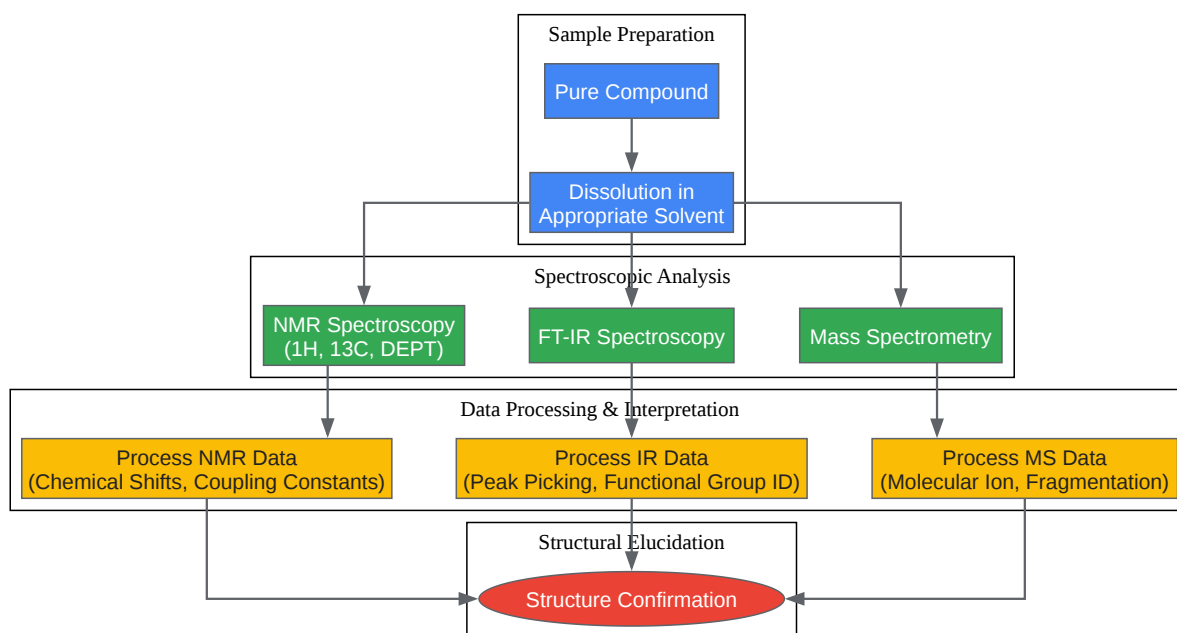
- Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

Data Acquisition (e.g., using Electrospray Ionization - ESI):

- Introduce the sample solution into the ion source of the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph.
- The sample is nebulized and ionized to form gaseous ions.
- The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**.



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Caption: General workflow for spectroscopic analysis of organic compounds.

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